molecular formula C9H7FO3 B1424290 Methyl 4-fluoro-3-formylbenzoate CAS No. 1093865-65-6

Methyl 4-fluoro-3-formylbenzoate

Cat. No.: B1424290
CAS No.: 1093865-65-6
M. Wt: 182.15 g/mol
InChI Key: VJWHOSFTDOXSAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-fluoro-3-formylbenzoate is an organic compound with the molecular formula C9H7FO3. It is a derivative of benzoic acid, featuring a fluorine atom at the 4-position and a formyl group at the 3-position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-fluoro-3-formylbenzoate can be synthesized through the esterification of 4-fluoro-3-formylbenzoic acid. One common method involves the reaction of 4-fluoro-3-formylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Another method involves the use of potassium carbonate and iodomethane in N,N-dimethylformamide (DMF) as the solvent. The reaction mixture is stirred at room temperature for several hours, followed by extraction and purification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-formylbenzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium carbonate in DMF.

    Reduction: Sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used.

    Reduction: Methyl 4-fluoro-3-hydroxybenzoate.

    Oxidation: Methyl 4-fluoro-3-carboxybenzoate.

Scientific Research Applications

Methyl 4-fluoro-3-formylbenzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 4-fluoro-3-formylbenzoate depends on its application. In chemical reactions, its formyl group and fluorine atom play crucial roles in determining reactivity and selectivity. The formyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-fluoro-3-formylbenzoate is unique due to the presence of both a fluorine atom and a formyl group on the benzoate ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and research applications.

Properties

IUPAC Name

methyl 4-fluoro-3-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWHOSFTDOXSAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697533
Record name Methyl 4-fluoro-3-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093865-65-6
Record name Methyl 4-fluoro-3-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-3-formyl-benzoic acid (800 mg, 4.8 mmol) in DMF (10 mL), are added MeI (0.35 mL, 5.7 mmol) and K2CO3 (790 mg, 5.7 mmol). The reaction mixture is stirred at room temperature for 18 hours. The reaction mixture is diluted with EtOAc (20 mL) and water (10 mL). The organic layer is separated, washed with brine, dried under anhy. Na2SO4 (500 mg), filtered and is concentrated. The residue is purified by silica gel flash chromatography with 0-20% EtOAc/heptane as the eluent. The product fractions are collected and concentrated to afford 4-fluoro-3-formyl-benzoic acid methyl ester (710 mg, 82%).
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
0.35 mL
Type
reactant
Reaction Step One
Name
Quantity
790 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-fluoro-3-formylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-fluoro-3-formylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-fluoro-3-formylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-fluoro-3-formylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-fluoro-3-formylbenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-fluoro-3-formylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.